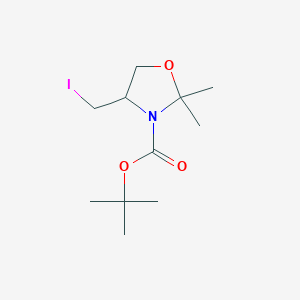

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a halogenated oxazolidine derivative characterized by an iodomethyl substituent at the 4-position of the oxazolidine ring. The tert-butyl carbamate group at the 3-position and two methyl groups at the 2- and 2'-positions confer steric bulk and stability to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the iodine atom acts as a leaving group due to its polarizability and moderate bond strength with carbon .

The iodomethyl group enhances reactivity in alkylation or cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBRZVZDZOFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis generally follows a two-step approach:

Formation of the Oxazolidine Core with a Hydroxymethyl or Aldehyde Group

Starting from amino alcohols or protected amino acids, the oxazolidine ring is formed with tert-butyl ester protection at the 3-carboxylate position. The 4-position is functionalized with a hydroxymethyl or aldehyde group.Conversion of the Hydroxymethyl or Aldehyde Group to Iodomethyl

The key step involves halogenation, typically iodination, of the hydroxymethyl or aldehyde intermediate to yield the target iodomethyl derivative.

Detailed Experimental Procedures

2.2.1 Preparation of the Aldehyde Intermediate

- The hydroxymethyl oxazolidine derivative is oxidized to the corresponding aldehyde using the Swern oxidation method.

- Typical reagents and conditions include:

- Oxalyl chloride (COCl)₂ in dichloromethane at low temperatures (-78 °C to -60 °C)

- Dimethyl sulfoxide (DMSO) added dropwise to the oxalyl chloride solution

- Addition of the hydroxymethyl oxazolidine derivative in dichloromethane

- Triethylamine (Et₃N) added to quench the reaction and facilitate aldehyde formation

- The reaction is stirred at low temperature initially, then warmed to room temperature for completion.

- The crude aldehyde is typically isolated as a pale yellow oil or syrup and used directly in the next step without purification.

Representative Data from Literature:

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to -60 °C, then room temperature |

| Reagents | Oxalyl chloride, DMSO, triethylamine |

| Reaction Time | 1.5 to 2 hours |

| Yield | 97% to 100% (crude aldehyde) |

| Workup | Extraction with CH₂Cl₂ and water, drying over Na₂SO₄ |

2.2.2 Iodination to Form the Iodomethyl Derivative

- The aldehyde or hydroxymethyl intermediate is subjected to iodination, often using reagents such as iodine (I₂) in the presence of a reducing agent or via halogen exchange reactions.

- Alternative methods involve conversion of the hydroxymethyl group to a better leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with iodide ion.

- Reaction conditions are typically mild to preserve the oxazolidine ring and the tert-butyl ester functionality.

Example Synthetic Sequence (Literature-Based)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Swern oxidation of hydroxymethyl oxazolidine | Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C to RT | 97-100 | Aldehyde intermediate obtained |

| 2 | Iodination of aldehyde/hydroxymethyl | Iodine or iodide source, mild base, solvent varies | 70-90 | Formation of iodomethyl derivative |

Analytical and Characterization Data

- NMR Spectroscopy confirms the formation of the aldehyde intermediate and the final iodomethyl product by characteristic shifts:

- Aldehyde proton signal near 9.7–9.8 ppm (¹H NMR)

- Iodomethyl group signals in the 3.0–4.5 ppm range depending on substitution (¹H NMR)

- Mass Spectrometry confirms molecular weight consistent with C11H19INO3 (approx. 355 g/mol for the iodinated compound).

- Chromatography (TLC, flash chromatography) is used for purification and reaction monitoring.

Summary Table of Key Preparation Parameters

| Parameter | Aldehyde Intermediate | Iodomethyl Derivative |

|---|---|---|

| Starting Material | Hydroxymethyl oxazolidine derivative | Aldehyde or hydroxymethyl oxazolidine |

| Oxidation Reagents | Oxalyl chloride, DMSO, triethylamine | Not applicable |

| Halogenation Reagents | Not applicable | Iodine, iodide salts, or halide exchange |

| Solvent | Dichloromethane (CH₂Cl₂) | Varies (CH₂Cl₂, acetone, DMF) |

| Temperature | -78 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 1–2 hours | 1–4 hours |

| Typical Yield | 97–100% (crude aldehyde) | 70–90% |

| Purification | Extraction, drying, chromatography | Chromatography |

Research Findings and Considerations

- The Swern oxidation is favored for its mild conditions, high yield, and minimal overoxidation, preserving sensitive oxazolidine rings.

- The iodination step requires careful control to prevent side reactions such as ring opening or ester hydrolysis.

- Use of Schlenk techniques or inert atmosphere is recommended to avoid moisture and oxidation side reactions.

- Literature reports emphasize the importance of temperature control and slow reagent addition to maximize yield and purity.

- The tert-butyl ester group remains intact under these conditions, allowing for further synthetic transformations if needed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Oxazolidinones are formed.

Reduction: Alcohols are produced.

Scientific Research Applications

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The oxazolidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate to other oxazolidine derivatives are summarized below. Key differences in reactivity, stability, and applications arise from variations in substituents.

Table 1: Structural and Functional Comparison

*Calculated based on analogous bromomethyl derivative.

Key Observations:

Reactivity Differences: The iodomethyl derivative exhibits superior leaving-group ability compared to bromomethyl or hydroxymethyl analogs, facilitating SN2 reactions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) . Fluoromethyl variants (e.g., C17H23FINO3) combine halogen reactivity with fluorine’s metabolic stability, making them suitable for bioactive molecule synthesis . Hydroxymethyl and formyl derivatives serve as precursors for further functionalization rather than direct substitution .

Steric and Electronic Effects :

- The tert-butyl and dimethyl groups create a rigid, sterically hindered environment, slowing undesired side reactions (e.g., elimination) in iodomethyl and bromomethyl derivatives .

- Electron-withdrawing substituents (e.g., fluoromethyl) increase the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic attacks .

Applications: Iodomethyl: Used in alkylation reactions for drug intermediates (e.g., sphingosine analogs) . Bromomethyl: Employed in milder conditions where slower reaction rates are desirable . Formyl: Key in asymmetric synthesis of amino alcohols via reductive amination .

Table 2: Comparative Stability and Handling

Q & A

Q. How can computational tools aid in predicting the stability of its derivatives under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.